Methyl (2S,6R)-6-methylmorpholine-2-carboxylate
Description
Methyl (2S,6R)-6-methylmorpholine-2-carboxylate is a chiral morpholine derivative featuring a methyl ester group at position 2 and a methyl substituent at position 4. Its stereochemistry (2S,6R) is critical for its interactions with biological targets, particularly enzymes like carnitine acetyltransferase (CAT) . This compound is synthesized via stereoselective routes, often involving condensation reactions followed by resolution of stereoisomers. Its crystal structure has been resolved, confirming the spatial arrangement of substituents and hydrogen-bonding patterns critical for molecular recognition .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S,6R)-6-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-5-3-8-4-6(11-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
HRHYRCUGGGPZNL-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C(=O)OC |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,6R)-6-methylmorpholine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline-Fe(III) complex formed in situ at room temperature . The reaction proceeds through the formation of an iminium ion intermediate, followed by cyclization to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,6R)-6-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl (2S,6R)-6-methylmorpholine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2S,6R)-6-methylmorpholine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogues
The compound has three stereoisomers: (2S,6S), (2R,6R), and (2R,6S). Key differences include:
- Inhibitory Activity : The (2S,6R) isomer exhibits superior inhibition of CAT compared to its (2S,6S) and (2R,6R) counterparts. This is attributed to its alignment with the chiral recognition site of the enzyme’s active pocket .
- Thermodynamic Stability : Crystallographic data (Appendix A in ) shows that the (2S,6R) isomer forms more stable intramolecular hydrogen bonds than other stereoisomers.
Functional Analogues
a) Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate
- Structural Difference : Ethyl ester substituent instead of methyl.
- Impact : Reduced solubility in polar solvents (e.g., water) due to the longer alkyl chain. However, improved lipophilicity enhances membrane permeability in biological assays .
- Applications : Used as an intermediate in prodrug synthesis, leveraging its slower hydrolysis rate compared to the methyl ester .
b) Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate
- Structural Difference : Additional phosphoryloxy and hydroxyl groups on the morpholine ring.
- Impact : Enhanced hydrogen-bonding capacity and increased molecular weight (468.4 g/mol vs. 187.2 g/mol for the parent compound). This derivative shows activity in glycosylation reactions but reduced CAT inhibition due to steric hindrance .
c) 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structural Difference : Pyrimidine ring instead of morpholine, with a chlorine substituent.
- Impact : Higher electrophilicity due to the electron-withdrawing chlorine group, making it reactive in nucleophilic substitution reactions. Lacks the chiral centers necessary for enzyme recognition, limiting its biological utility .
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
Methyl (2S,6R)-6-methylmorpholine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various therapeutic areas.
- Molecular Formula : CHNO
- Molecular Weight : 159.18 g/mol
- CAS Number : 2044705-51-1
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate carboxylic acid precursors. The process may include steps such as protection and deprotection of functional groups to yield the desired compound with high purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, a study on related morpholine derivatives demonstrated potent inhibition of tumor cell proliferation in vitro and in vivo. The mechanism often involves selective targeting of folate receptors, which are overexpressed in certain cancer types.
| Compound | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1 | KB Cells | 1.82 | FRα-mediated uptake |
| 2 | IGROV1 Cells | 4.53 | Inhibition of GARFTase |
These results suggest that this compound could be effective against tumors expressing specific folate transporters.
Antibacterial Activity
This compound has also been evaluated for antibacterial properties. A related study found that certain morpholine derivatives exhibited dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA replication.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7a | Staphylococcus aureus | <0.03125 |
| 7a | Escherichia coli | 1 |
The compound showed promising activity against multidrug-resistant strains, indicating its potential as a new antibacterial agent.
Case Studies
- Antitumor Efficacy : In a study involving SCID mice with KB tumors, the administration of this compound analogs resulted in significant tumor reduction and complete remissions in several cases. The selective transport by folate receptors was identified as a key factor in the efficacy observed.
- Antibacterial Profile : A recent investigation into the antibacterial properties revealed that this compound derivatives inhibited growth in various Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial activity while minimizing toxicity.
Q & A
Q. How can researchers optimize the synthesis of Methyl (2S,6R)-6-methylmorpholine-2-carboxylate to achieve high stereochemical purity?
Methodological Answer: Stereochemical purity is critical for biological activity. Key steps include:
- Chiral resolution : Use (RS)-5-(N,N-dimethylamino)-4-hydroxy-4-methylpentanenitrile as a precursor, followed by kinetic resolution with DBU (1,8-diazabicycloundec-7-ene) to isolate the (2S,6R) isomer .
- Crystallization : Single-crystal X-ray diffraction confirms stereochemistry post-synthesis .
- Protecting groups : Introduce cyanoethyl or acetyl groups during intermediate stages to prevent racemization .
Q. What analytical techniques are recommended for confirming the structure and stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., O–H–O angles ~165°) .
- HPLC with chiral columns : Separates stereoisomers using polar organic mobile phases .
- NMR spectroscopy : - and -NMR distinguish methyl group environments (e.g., δ 1.2–1.5 ppm for 6-methyl) .
Q. What biological targets or pathways are associated with this compound in enzymatic studies?
Methodological Answer:
- Carnitine acetyltransferase (CAT) inhibition : The (2S,6R) isomer acts as a transition-state analogue, binding to CAT’s chiral recognition site via two-point interactions (carboxylate and hydroxymethyl groups) .
- Mechanistic studies : Use kinetic assays with acetyl-CoA or carnitine to validate competitive inhibition patterns .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced inhibitory activity?
Methodological Answer:
- Docking studies : Map the compound’s interaction with CAT’s active site (e.g., O–H–O hydrogen bonds and hydrophobic pockets) .
- MD simulations : Assess conformational stability of morpholine rings under physiological conditions .
- QSAR models : Correlate substituent effects (e.g., methyl or cyano groups) with IC values .
Q. How do stereochemical variations at the 2 and 6 positions influence the compound’s inhibitory activity against CAT?
Methodological Answer:
- Comparative assays : Test all four stereoisomers [(2R,6R), (2S,6S), (2R,6S), (2S,6R)] under identical conditions .
- Data interpretation : The (2S,6R) isomer shows superior activity due to optimal spatial alignment with CAT’s chiral pockets, while (2R,6S) is inactive .
Q. What strategies resolve contradictions in biological activity data between in vitro and cell-based assays?
Methodological Answer:
Q. How can researchers address challenges in scaling up synthesis without compromising stereopurity?
Methodological Answer:
- Flow chemistry : Optimize reaction parameters (temperature, residence time) for continuous production of intermediates .
- In-line monitoring : Implement PAT (Process Analytical Technology) with FTIR or Raman spectroscopy to detect racemization .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC50_{50}50 values for CAT inhibition?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
